Annojahnin
Description
Background and Significance in Contemporary Chemical Biology
Annojahnin belongs to the class of Annonaceous acetogenins (B1209576), a group of naturally occurring polyketides predominantly found in plants of the Annonaceae family. ctdbase.org These compounds are recognized for their diverse and potent biological activities, which has positioned them as significant subjects in chemical biology and natural product chemistry. ctdbase.org The isolation of this compound from Annona jahnii contributes a new structural variant to this class. scribd.com Its significance in contemporary chemical biology lies in its potential as a novel chemical probe to investigate biological processes, given the known interactions of other acetogenins with crucial cellular targets, such as the inhibition of mitochondrial complex I. ctdbase.org Studying the unique structural features of this compound can provide insights into structure-activity relationships within the acetogenin (B2873293) class and inform the design of new chemical tools for biological research. scribd.com
Evolution of Research Perspectives on this compound
The initial research on this compound primarily focused on its isolation and structural characterization. Discovered through bioactivity-directed fractionation using lethality to brine shrimp, the compound's structure and absolute configuration were elucidated using spectroscopic techniques including 1H and 13C NMR, COSY, and single-relayed COSY, alongside chemical derivatization. scribd.com This foundational work, published in 1998, established this compound as an unusual C-37 Annonaceous acetogenin, notably lacking the tetrahydrofuran (B95107) (THF) or epoxide rings commonly found in many other acetogenins. scribd.com Instead, it features a keto group at C-10 and a double bond positioned two methylenes away from a vicinal diol. scribd.com The initial research also explored its potential role as a precursor in the biogenesis of mono-tetrahydrofuran acetogenins, demonstrating the semisynthesis of related compounds from this compound. scribd.com This early perspective centered on identifying novel natural products, determining their structures, and exploring potential biosynthetic links to other known compounds.
Overview of Current Research Landscape Pertaining to this compound
While the initial discovery paper remains a key reference, the current research landscape for this compound is situated within broader investigations of Annonaceous acetogenins and their biological activities. This compound is referenced in studies discussing the diverse structures and potential applications of compounds from the Annonaceae family. ctdbase.org Research continues to explore the mechanisms of action of acetogenins, including their effects on mitochondrial function. ctdbase.org this compound's unique structure makes it a point of comparison and interest in studies aiming to understand how structural variations within the acetogenin class influence biological activity. The focus extends to utilizing these natural compounds as starting points for developing new chemical entities for various biological applications.
Key research questions surrounding this compound stem from its distinct structural features and initial observed bioactivity. Researchers are interested in precisely how this compound exerts its biological effects at the molecular level. Given its deviation from typical acetogenin structures (lack of THF/epoxide rings), a central question is how this impacts its interaction with biological targets compared to other acetogenins. scribd.com Hypotheses might propose specific protein or enzymatic targets that this compound interacts with, potentially distinct from those targeted by cyclic acetogenins. Another area of inquiry involves fully elucidating the biogenetic pathway of this compound in Annona jahnii and confirming its proposed role as a precursor to other acetogenins. scribd.com Structure-activity relationship studies pose questions about the contribution of the C-10 keto group and the specific double bond position to its observed activities. Hypotheses in this area would predict how modifications to these functional groups might alter the compound's potency or selectivity.
Research on this compound, like much of natural product discovery and chemical biology, is inherently interdisciplinary. It requires expertise from various scientific fields. Botanists are essential for the identification and collection of the plant source, Annona jahnii. scribd.com Organic chemists play a crucial role in the isolation, purification, and structural elucidation of the compound, as well as the synthesis of analogs or potential precursors. scribd.com Biochemists and molecular biologists are needed to investigate the compound's mechanism of action and its effects on cellular processes and biological targets. ctdbase.org Chemical biologists utilize this compound as a tool to probe and understand complex biological systems. This convergence of disciplines allows for a comprehensive understanding of the compound, from its origin in nature to its potential interactions within biological systems, highlighting the value of interdisciplinary approaches in uncovering the potential of natural products.
Structure
2D Structure
Properties
Molecular Formula |
C37H66O5 |
|---|---|
Molecular Weight |
590.9 g/mol |
IUPAC Name |
(2S)-4-[(Z,15R,16R)-15,16-dihydroxy-8-oxodotriacont-19-enyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-24-29-35(39)36(40)30-25-20-19-23-28-34(38)27-22-17-15-16-21-26-33-31-32(2)42-37(33)41/h14,18,31-32,35-36,39-40H,3-13,15-17,19-30H2,1-2H3/b18-14-/t32-,35+,36+/m0/s1 |
InChI Key |
UXKFHZTYLKVREH-QCEKNMOOSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C\CC[C@H]([C@@H](CCCCCCC(=O)CCCCCCCC1=C[C@@H](OC1=O)C)O)O |
Canonical SMILES |
CCCCCCCCCCCCC=CCCC(C(CCCCCCC(=O)CCCCCCCC1=CC(OC1=O)C)O)O |
Synonyms |
annojahnin |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Annojahnin and Its Analogs
Retrosynthetic Analysis of Annojahnin's Molecular Architecture
Retrosynthetic analysis is a crucial approach in planning the synthesis of complex organic molecules. acs.org It involves working backward from the target molecule to simpler, readily available starting materials by identifying key disconnections and functional group interconversions. acs.org Applying retrosynthetic principles to this compound's molecular architecture, which features a long aliphatic chain, a ketone, a double bond, and a vicinal diol, allows for the identification of strategic bonds to break and potential synthetic precursors.
Identification of Key Disconnections and Strategic Bonds
Considering this compound's structure, potential key disconnections could be envisioned around its prominent functional groups. The C-10 ketone offers a reactive center, suggesting potential disconnections alpha to the carbonyl group via enolate chemistry or related transformations. Disconnections related to the double bond could involve reactions like Wittig olefination or other alkene-forming reactions in the forward synthesis. The vicinal diol moiety also presents opportunities for disconnection, potentially through strategies involving the formation of carbon-carbon bonds adjacent to masked or protected hydroxyl groups. Analyzing the long aliphatic chain suggests that assembling the molecule from smaller, functionalized fragments would be a convergent strategy, reducing the number of steps required in a linear synthesis.
Evaluation of Established and Novel Synthetic Precursors
Based on a retrosynthetic analysis, potential synthetic precursors for this compound would include appropriately functionalized long-chain fatty acids or their derivatives, as well as smaller building blocks corresponding to the segments containing the ketone, double bond, and diol functionalities. The isolation of this compound from Annona jahnii suggests a biogenetic pathway from simpler fatty acid precursors. Furthermore, research has indicated that this compound itself can serve as a precursor in the semi-synthesis of other acetogenins (B1209576). Specifically, semi-synthetic mono-THF acetogenins, such as 4-deoxy-18/21-trans-annomontacin-10-one and 4-deoxy-18/21-cis-annomontacin-10-one, have been prepared from this compound through reactions designed to mimic biogenetic transformations, involving epoxidation followed by acid-catalyzed cyclization. nih.govucv.ve This highlights this compound's established role as a synthetic starting material for related natural products.
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
Stereoselective synthesis is crucial for complex natural products like Annonaceous acetogenins, which often possess multiple stereocenters. While the total stereoselective synthesis of this compound was not specifically detailed in the provided information, the importance of controlling stereochemistry in the synthesis of related acetogenins is well-recognized. Achieving specific enantiomers or diastereomers is essential due to the potential differences in their biological activities.
Chiral Auxiliary and Ligand-Controlled Approaches
Chiral auxiliary and ligand-controlled approaches are established strategies in asymmetric synthesis to induce stereoselectivity. These methods involve incorporating a chiral molecule (auxiliary or ligand) into the reaction system to direct the formation of a specific stereoisomer. Although general principles of using chiral auxiliaries and ligands in asymmetric synthesis are known, their specific application in the synthesis of this compound was not described in the search results.
Semi-synthesis and Derivatization Strategies for this compound Analogs
Semi-synthesis and derivatization are important strategies for obtaining analogs of natural products, which can be explored for their biological activities or to study structure-activity relationships. This compound has been utilized as a starting material for the semi-synthesis of other Annonaceous acetogenins. Specifically, two semi-synthetic mono-THF acetogenins, 4-deoxy-18/21-trans-annomontacin-10-one and 4-deoxy-18/21-cis-annomontacin-10-one, were prepared from this compound. These transformations were designed to mimic proposed biogenetic pathways. Derivatization techniques have also been employed in the study of Annonaceous acetogenins, including the preparation of derivatives for structural elucidation.
Design Principles for this compound Analog Libraries
The design of analog libraries for natural products like this compound typically involves modifying the core structure to generate a series of related compounds. These modifications can include alterations to functional groups, chain length, or stereochemistry. While the concept of preparing derivatized acetogenins and structural analogues exists, specific detailed design principles for creating this compound analog libraries were not explicitly outlined in the provided search results. The semi-synthesis from this compound to mono-THF acetogenins represents one approach to generating analogs with altered ring systems.
Combinatorial Approaches to this compound Derivative Synthesis
Based on the currently available literature, specific research detailing combinatorial approaches for the synthesis of this compound derivatives was not identified in the conducted searches. While combinatorial chemistry is a widely used strategy in drug discovery and chemical synthesis to generate large libraries of compounds for screening, its application specifically to the synthesis of this compound derivatives has not been reported in the reviewed sources. Research on this compound synthesis primarily focuses on its isolation and structural characterization, as well as targeted semi-synthetic modifications to produce related acetogenins scribd.comctdbase.org.
Bioconjugation Methods for this compound Functionalization
Information regarding the application of bioconjugation methods for the functionalization of this compound was not found in the analyzed literature. Bioconjugation techniques are typically employed to covalently link small molecules, such as natural products or drugs, to biomolecules like proteins, peptides, or nucleic acids, often to alter their pharmacokinetic properties, target delivery, or create probes for biological studies. While this compound possesses functional groups, such as the keto group and hydroxyls, that could potentially be amenable to bioconjugation strategies, there is no reported research on the specific methods used or the resulting functionalized this compound conjugates in the examined sources.
Elucidation of Annojahnin S Molecular and Cellular Mechanisms of Action
Target Identification and Validation in Biological Systems
Identifying the specific molecular targets of a bioactive compound is crucial for understanding its mechanism of action. For Annonaceous acetogenins (B1209576) in general, a primary target is the NADH:ubiquinone oxidoreductase (mitochondrial complex I) of the respiratory chain, which is vital for cellular energy production. wikipedia.orgciteab.com Inhibition of this complex disrupts oxidative phosphorylation and can lead to cell death, particularly in rapidly proliferating tumor cells. wikidata.orgciteab.com Additionally, some acetogenins have been shown to inhibit the plasma membrane NADH oxidase of tumor cells. wikipedia.orgciteab.com
While these mechanisms are established for the Annonaceous acetogenin (B2873293) class, specific detailed research employing advanced techniques for the direct identification and validation of Annojahnin's targets is not prominently featured in the currently available literature.
Direct Biochemical Methods for this compound Target Identification
Direct biochemical methods, such as enzyme inhibition assays, are fundamental to identifying the proteins or enzymes that a compound interacts with. For Annonaceous acetogenins, studies have utilized mitochondrial preparations to assess their inhibitory effects on complex I activity. wikipedia.orgciteab.com For example, xymarginatin, another acetogenin, was tested for its ability to inhibit the mitochondrial respiratory chain in rat liver mitochondria, showing an IC50 value in the nanomolar range. citeab.com While this compound's cytotoxic activity is known wikipedia.org, specific published data detailing its IC50 values against isolated mitochondrial complex I or other potential enzymatic targets using direct biochemical methods were not found in the reviewed literature.
Genetic Interaction Profiling in Response to this compound
Genetic interaction profiling is a powerful technique used to understand the biological pathways affected by a compound by examining how a compound's effect changes in the context of genetic perturbations (e.g., gene deletions or mutations). ctdbase.orguni.lunih.govunal.edu.coscribd.com This approach can reveal functional relationships between genes and the compound's mechanism. ctdbase.orguni.lunih.gov For instance, genetic interaction networks can help map a cellular wiring diagram and identify genes involved in specific biological processes or pathways. ctdbase.orguni.lu While genetic interaction profiling has been applied in various biological systems to understand compound mechanisms unal.edu.coscribd.com, studies specifically investigating the genetic interaction profile in response to this compound treatment were not identified in the provided search results.
Chemical Proteomics and Affinity-Based Approaches for this compound
Chemical proteomics and affinity-based approaches involve using chemical probes derived from the compound of interest to isolate and identify its direct protein binding partners within a complex biological mixture. nih.gov These methods are invaluable for target identification in a more global and unbiased manner. Chemical labeling combined with quantitative proteomics has advanced the ability to identify and characterize protein targets. nih.gov Although these techniques are increasingly used in drug discovery and mechanistic studies nih.gov, specific research applying chemical proteomics or affinity-based methods to identify the protein targets of this compound was not found in the examined literature.
Modulation of Cellular Pathways by this compound
Beyond direct target binding, compounds can exert their effects by modulating various cellular pathways, including signal transduction networks, gene expression, and protein synthesis.
Impact on Signal Transduction Networks and Protein Phosphorylation
Signal transduction pathways are intricate networks of molecular interactions that relay signals from outside or inside the cell to trigger specific cellular responses. nih.govnih.gov Protein phosphorylation is a key post-translational modification that plays a critical role in regulating the activity and interactions of proteins within these pathways. nih.govfishersci.comuni.lu Many cellular processes, including cell growth, differentiation, and apoptosis, are controlled by precisely orchestrated phosphorylation events. fishersci.com While signal transduction is a common area of investigation in cellular biology nih.govnih.govuni.lu, and protein phosphorylation is a significant regulatory mechanism fishersci.comuni.lu, specific studies detailing how this compound impacts particular signal transduction networks or modulates protein phosphorylation events were not found in the provided search results.
Influence on Gene Expression and Protein Synthesis Profiles (Transcriptomics/Proteomics)
Transcriptomics and proteomics are high-throughput approaches that allow for the global analysis of gene expression (mRNA levels) and protein abundance, respectively, within cells or tissues. plantaedb.comnih.govcdutcm.edu.cnuoa.gr These techniques can provide comprehensive insights into how a compound affects cellular processes by altering the molecular landscape. Transcriptomic analysis can identify genes that are differentially expressed in response to a treatment plantaedb.comuoa.gr, while proteomics reveals changes in protein levels and can be used to study protein interactions and networks plantaedb.comnih.govuoa.gr. Integrating transcriptomic and proteomic data can provide a more complete picture of cellular responses. nih.govcdutcm.edu.cn Although these omics approaches are widely applied in biological research plantaedb.comnih.govcdutcm.edu.cnuoa.gr, published studies specifically investigating the transcriptomic or proteomic profiles of cells treated with this compound were not identified in the reviewed literature.
Metabolic Pathway Perturbations Induced by this compound
Annonaceous acetogenins, including compounds structurally related to this compound, are well-established inhibitors of the mitochondrial electron transport chain. scribd.com Their primary molecular target in this pathway is the NADH:ubiquinone oxidoreductase, also known as mitochondrial complex I. scribd.com Inhibition of complex I disrupts cellular respiration, significantly impacting ATP production, which is a critical energy source for cellular processes. This disruption of energy metabolism is considered a key mechanism contributing to the cytotoxic effects observed in susceptible cells. The ability to block complex I activity has been demonstrated for other acetogenins, reinforcing this as a likely mechanism for this compound's action as well, given its classification within this group of natural products.
Time-Resolved Mechanistic Studies of this compound's Biological Interventions
Computational and Theoretical Investigations of Annojahnin
Quantum Chemical Calculations of Annojahnin's Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic structure and reactivity of molecules by solving the electronic Schrödinger equation. nih.govresearchgate.netekb.eg These calculations can provide detailed information about molecular orbitals, charge distribution, and potential reaction sites, which are crucial for understanding a molecule's chemical behavior. nih.govresearchgate.netekb.egcaltech.edunih.gov
Conformational Analysis and Energetics of this compound
Conformational analysis involves studying the different spatial arrangements (conformations) a molecule can adopt due to rotation around single bonds and their associated energies. iupac.orgmit.eduic.ac.uk Computational methods, such as molecular mechanics and quantum chemical calculations, are used to explore the conformational space and determine the relative energies of different conformers. iupac.orgcsic.es This analysis is essential because the biological activity of a molecule can be highly dependent on its specific conformation when interacting with a target. nih.gov The lowest energy conformation (conformer) and other energetically accessible conformations are typically identified. mit.edu
Reaction Pathway Elucidation and Transition State Analysis
Computational methods are valuable for elucidating reaction pathways and identifying transition states. numberanalytics.comfiveable.meucsb.eduyoutube.comyoutube.com A transition state is a high-energy, unstable configuration that represents the peak of the energy barrier between reactants and products in a chemical reaction. numberanalytics.comfiveable.meyoutube.com By calculating the structure and energy of the transition state, researchers can gain insights into the reaction mechanism and predict reaction rates. numberanalytics.comfiveable.meucsb.eduyoutube.com Techniques like the Nudged Elastic Band (NEB) method or relaxed potential energy scans are used to find the minimum energy pathway and locate transition states. ucsb.eduyoutube.com
Molecular Modeling and Dynamics Simulations of this compound-Target Interactions
Molecular modeling and dynamics simulations are used to study the interactions between this compound and its potential biological targets, such as proteins. researchgate.netmdpi.comfrontiersin.orgparssilico.comresearchgate.net These methods treat molecules as dynamic systems and simulate their movements and interactions over time based on physical laws and force fields. researchgate.netmdpi.comresearchgate.net
Ligand-Protein Docking and Binding Affinity Prediction
Ligand-protein docking is a computational technique used to predict the preferred binding orientation (pose) of a ligand (like this compound) to a protein target and to estimate the strength of the interaction (binding affinity). mdpi.comnih.govstanford.edu Docking algorithms explore various possible binding poses and score them based on how well the ligand fits into the protein's binding site and the favorability of the interactions (e.g., hydrogen bonds, hydrophobic interactions). mdpi.comnih.govstanford.edu Binding affinity prediction aims to quantify the strength of the interaction, often expressed as a dissociation constant (Kd) or binding free energy (ΔG). mdpi.comnih.govstanford.edumdpi.comgithub.comarxiv.org
Molecular Dynamics Simulations for Conformational Changes and Binding Kinetics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe conformational changes in both the ligand and the protein upon binding. mdpi.comfrontiersin.orgresearchgate.netparssilico.comresearchgate.netarxiv.org MD simulations can also be used to investigate the binding kinetics, which describe the rates of association (kon) and dissociation (koff) of the ligand and target. parssilico.commdpi.comnih.govescholarship.orgcecam.org Understanding binding kinetics is increasingly recognized as important for drug efficacy, as it relates to how long a ligand stays bound to its target (residence time). parssilico.comnih.govescholarship.orgcecam.org While standard MD simulations are often limited to microsecond timescales, enhanced sampling methods are being developed to explore longer timescale events relevant to binding and unbinding kinetics. parssilico.comescholarship.orgcecam.org
Preclinical Biological Activity of Annojahnin in Vitro and in Vivo
In Vitro Pharmacological Characterization of Annojahnin Efficacy
In vitro studies are essential for delineating the pharmacological effects of this compound at the cellular level and understanding the mechanisms underlying its biological responses. The broader class of Annonaceous acetogenins (B1209576) has been extensively investigated in vitro for their cytotoxic effects on a variety of cancer cell lines. redalyc.orgsbq.org.br
Cell-Based Assays for this compound's Biological Responses
Cell-based assays are frequently employed to assess the biological activity of this compound and related acetogenins. The brine shrimp lethality test (Artemia salina Leach) serves as a common initial bioassay for screening and bioactivity-directed isolation of Annonaceous acetogenins, including this compound, providing an indication of general toxicity. researchgate.netresearchgate.netscielo.brscielo.brexaly.com
Beyond general toxicity screening, cell-based assays are utilized to determine this compound's cytotoxic potency against specific human tumor cell lines. Research on related acetogenins has revealed selective cytotoxicities against various cancer cell lines, such as breast carcinoma (MCF-7), kidney carcinoma (A-498), lung carcinoma (A-549), colon adenocarcinoma (HT-29), prostate adenocarcinoma (PC-3), and pancreatic carcinoma (MIA PaCa-2). researchgate.netkoreascience.kr Specifically, this compound has been reported to exhibit potent and selective cytotoxicities against breast carcinoma (MCF-7) and kidney carcinoma (A-498) cell lines, demonstrating significantly higher potency than adriamycin in certain instances. koreascience.kr
The cytotoxic effects of Annonaceous acetogenins are mediated, at least in part, by the inhibition of mitochondrial electron transport, specifically at complex I. scielo.brkoreascience.kr This disruption impairs ATP production, potentially leading to cell death, particularly impacting rapidly proliferating cancer cells that heavily rely on mitochondrial respiration for energy. unam.mx
While comprehensive data tables detailing this compound's effects across a wide range of cell lines were not extensively provided in the search results, the established mechanism of mitochondrial complex I inhibition and documented cytotoxicity in specific cell lines like MCF-7 and A-498 contribute to its in vitro pharmacological profile. koreascience.kr
Organotypic and Tissue Slice Model Studies with this compound
No specific information regarding studies using organotypic or tissue slice models directly involving this compound was found in the provided search results. However, studies investigating the neurotoxicity of Annonaceous acetogenins have employed mesencephalon cultures, which can be considered a form of tissue model, to examine effects on cell death and tau aggregation. scribd.com These studies primarily focused on annonacin, and their relevance to this compound is based on the understanding of shared mechanisms within this class of compounds.
Assessment of this compound's Activity in Disease-Relevant Cellular Models
The assessment of this compound's activity in disease-relevant cellular models is primarily reflected in its observed cytotoxicity against various human cancer cell lines, as discussed in Section 5.1.1. These cell lines serve as models for specific types of cancer, allowing for the evaluation of this compound's potential therapeutic relevance for those diseases. The reported potent and selective cytotoxicity against cell lines such as breast carcinoma (MCF-7) and kidney carcinoma (A-498) suggests potential activity in cellular models pertinent to these malignancies. koreascience.kr
Studies involving other acetogenins have also utilized cellular models to explore their impact on specific disease pathways, including effects on ATP levels, cell cycle progression, and signaling pathways like the epidermal growth factor receptor in cancer cells. redalyc.orgscribd.com While these findings pertain to related compounds, they indicate the types of disease-relevant cellular models where this compound's activity could be further investigated to gain a more comprehensive understanding of its therapeutic potential.
In Vivo Efficacy Studies of this compound in Animal Models of Disease
In vivo studies are critical for evaluating the efficacy of this compound within a complex biological system and its influence on the progression of disease in living organisms. While extensive in vivo data specifically for this compound was not a prominent feature of the search results, research on Annonaceous acetogenins as a class offers insights into their potential in vivo effects.
This compound's Impact on Disease Progression in Rodent Models
Limited direct information concerning this compound's impact on disease progression in rodent models was found. However, studies on other Annonaceous acetogenins, such as annonacin, have been conducted in rodent models to investigate their effects on disease, particularly in the context of neurotoxicity and atypical parkinsonism. researchgate.netscribd.com These studies have involved the administration of acetogenins to rats and the observation of neurological degeneration. researchgate.netscribd.com
Evaluation of this compound in Higher Mammalian Preclinical Models
No information regarding the evaluation of this compound in higher mammalian preclinical models was found in the provided search results. Preclinical studies in higher mammals are typically conducted to gather data on efficacy and safety in a biological system more closely resembling humans before potential clinical trials. The available literature primarily focuses on in vitro studies and rodent models for Annonaceous acetogenins.
Dose-Response Relationships in Preclinical Efficacy Studies
Dose-response studies are fundamental in preclinical research to characterize the relationship between the dose or concentration of a compound and the magnitude of the observed biological effect. youtube.comresearchgate.net These studies are crucial for determining the potency of a compound and identifying effective concentration ranges in in vitro settings or effective dose levels in in vivo models. fyicenter.comnih.gov Typically, in vitro dose-response curves are generated by exposing cells to a range of compound concentrations and measuring a specific biological endpoint, such as cell viability or inhibition of a molecular target. researchgate.netusp.br The data are often used to calculate parameters like the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). frontiersin.orgnih.gov
While this compound has been reported to exhibit cytotoxicity against six human solid tumor cell lines, specific data detailing the dose-response relationships, such as IC₅₀ values or full dose-response curves for this compound against these cell lines, were not available in the search results. researchgate.net Therefore, a detailed analysis of this compound's dose-response characteristics in preclinical in vitro efficacy studies cannot be provided based on the consulted literature.
Illustrative In Vitro Cytotoxicity Data Table (Hypothetical Example)
| Cell Line | IC₅₀ (µM) |
| Cell Line A | [Data not available] |
| Cell Line B | [Data not available] |
| Cell Line C | [Data not available] |
| Cell Line D | [Data not available] |
| Cell Line E | [Data not available] |
| Cell Line F | [Data not available] |
Note: Specific dose-response data for this compound was not found in the consulted sources.
In in vivo preclinical efficacy studies, dose-response relationships are evaluated by administering different doses of the compound to animal models and measuring the therapeutic effect. researchgate.netnih.gov These studies help determine the minimum effective dose and can inform potential dosing strategies for further development. Information regarding specific in vivo dose-response studies conducted with this compound was not available in the search results.
Comparative Biological Activity of this compound Enantiomers and Analogs
Chirality can significantly influence the biological activity of a compound, with different enantiomers often exhibiting distinct pharmacological profiles, including differences in potency, efficacy, metabolism, and toxicity. youtube.comassaygenie.com Comparative studies of enantiomers and structural analogs are essential in preclinical development to identify the most active and selective forms of a compound and to understand the structural features critical for activity. youtube.com
This compound has a defined structure and absolute configuration. researchgate.net The reported synthesis of a racemic 10-OH derivative from this compound and the observation that it retained bioactivities suggest that modifications at this position may influence activity or that both enantiomers of the derivative possess activity. researchgate.net
Comparative biological activity studies would typically involve evaluating the potency and efficacy of isolated enantiomers (if this compound were chiral at centers other than those with defined absolute configuration or if its derivatives are studied) and various structural analogs in the same in vitro and in vivo models. youtube.com This allows for a direct comparison of their biological effects.
While the cytotoxicity of this compound and certain semi-synthetic mono-THF acetogenins derived from it has been reported, specific comparative biological activity data systematically evaluating different enantiomers of this compound (if applicable) or a broad range of synthetic or naturally occurring analogs side-by-side with this compound were not found in the consulted literature. researchgate.net The study mentioning the semi-synthetic derivatives notes their comparable or superior cytotoxicity to adriamycin, providing a point of reference for their potential, but detailed comparative data against this compound itself was not presented in the available snippets. researchgate.net
Illustrative Comparative Cytotoxicity Data Table (Hypothetical Example)
| Compound | Cell Line A IC₅₀ (µM) | Cell Line B IC₅₀ (µM) | Cell Line C IC₅₀ (µM) |
| This compound | [Data not available] | [Data not available] | [Data not available] |
| This compound Analog 1 | [Data not available] | [Data not available] | [Data not available] |
| This compound Analog 2 | [Data not available] | [Data not available] | [Data not available] |
| Semi-synthetic Derivative | [Data not available] | [Data not available] | [Data not available] |
Note: Specific comparative biological activity data for this compound enantiomers or a broad range of analogs was not found in the consulted sources.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies in Preclinical Models
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are integral components of preclinical drug development. frontiersin.orgdovepress.com PK describes how the body handles a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME). youtube.comfrontiersin.org PD describes the drug's effects on the body and its mechanism of action. youtube.comnih.gov PK/PD studies aim to integrate this information to understand the relationship between drug exposure and the observed biological response. frontiersin.orgnih.gov These studies are crucial for predicting drug behavior in living systems, optimizing dosing regimens, and establishing exposure-response relationships in preclinical models. nih.gov
Preclinical PK studies typically involve administering the compound to animal models and measuring its concentration in biological fluids (e.g., plasma, serum) and tissues over time. frontiersin.orgnih.gov This allows for the determination of PK parameters such as clearance, volume of distribution, and half-life. nih.gov PD studies in preclinical models measure the biological effect of the compound as a function of time and/or concentration. nih.gov Integrated PK/PD analysis involves using mathematical models to correlate PK parameters with PD responses, providing insights into the time course of drug action and the relationship between exposure and effect. frontiersin.orgnih.gov
PK/PD studies in preclinical models can help confirm target engagement, assess the duration of action, and provide data to predict human pharmacokinetics and pharmacodynamics. frontiersin.org These studies are often conducted in relevant animal models that mimic aspects of the disease being targeted. youtube.comnih.gov
Despite the reported cytotoxic activity of this compound, specific data from dedicated pharmacokinetic or pharmacodynamic studies conducted with this compound in preclinical models were not found in the consulted literature. scribd.com Therefore, details regarding this compound's absorption, distribution, metabolism, excretion, or the quantitative relationship between its exposure and biological effects in living systems cannot be provided based on the available search results.
Novel Applications and Functionalization of Annojahnin
Annojahnin as a Scaffold for Rational Compound Design
The concept of using natural products as scaffolds for the rational design of new compounds is a cornerstone of medicinal chemistry. mdpi.comderpharmachemica.comresearchgate.net Annonaceous acetogenins (B1209576), as a class, are considered promising candidates for developing new anticancer drugs due to their potent cytotoxic activity, particularly against chemoresistant tumors. derpharmachemica.com Their mechanism of action often involves the inhibition of complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial electron transport chain, leading to ATP depletion and subsequent cell death. frontiersin.orgnih.gov
While the potential for this compound and other acetogenins in drug design is recognized mdpi.comderpharmachemica.comfrontiersin.org, specific research detailing the use of the this compound backbone as a scaffold for the rational design of new compounds is not yet available in published literature. The unique structural features of this compound could theoretically be exploited to design novel inhibitors with improved selectivity and potency. For instance, the keto group and vicinal diol could serve as anchor points for introducing new functionalities to modulate the compound's pharmacokinetic and pharmacodynamic properties. However, at present, studies demonstrating this are yet to be conducted.
Molecular probes are essential tools in chemical biology for visualizing and studying biological processes. The development of probes based on natural products can provide valuable insights into their mechanisms of action. Although there is extensive research on the design and synthesis of various molecular probes mdpi.comnih.govnih.govresearchgate.net, there is currently no scientific literature describing the design and synthesis of molecular probes specifically derived from this compound. Such probes could be instrumental in identifying the specific cellular targets of this compound and elucidating the pathways affected by its cytotoxic activity.
The application of natural product-derived scaffolds in material science is a growing field, with potential uses in areas such as tissue engineering and the development of novel functional materials. mdpi.comnih.govnih.govresearchgate.netresearchgate.net However, a review of the current scientific literature reveals no studies on the use of this compound-derived scaffolds in material science and engineering. The long aliphatic chain and functional groups of this compound could theoretically be modified to create polymers or other materials with unique properties, but this area of research remains to be explored.
This compound's Utility in Biosensors and Advanced Detection Systems
Biosensors are analytical devices that combine a biological component with a physicochemical detector for the detection of specific analytes. mdpi.comnih.govmdpi.combmglabtech.comnih.gov The specificity of biological molecules makes them ideal for creating highly sensitive and selective detection systems. While the field of biosensors is rapidly advancing mdpi.combmglabtech.comnih.gov, there is no published research on the utility of this compound in biosensors or advanced detection systems. The interaction of this compound with its biological targets could potentially be harnessed to develop a biosensor for detecting specific cellular components or monitoring cellular health, but this application has not been investigated.
Integration of this compound into Functional Biomaterials and Nanostructures
The integration of bioactive molecules into biomaterials and nanostructures is a key strategy in regenerative medicine and drug delivery. mdpi.comnih.govbeilstein-journals.orgmdpi.com Such functionalized materials can provide therapeutic effects locally and in a controlled manner. Despite the significant interest in functional biomaterials and nanostructures mdpi.comupdatepublishing.comresearchgate.netmdpi.com, there is no evidence in the scientific literature of this compound being integrated into such systems. The cytotoxic properties of this compound could make it a candidate for incorporation into biomaterials for anticancer therapies, but research in this area is yet to be published.
This compound in Green Chemistry Applications (e.g., sustainable catalysis, environmental remediation)
Green chemistry focuses on the design of products and processes that minimize the use and generation of hazardous substances. beilstein-journals.orgoiccpress.comtheearthandi.orgbeilstein-journals.orgresearchgate.net This includes the use of renewable feedstocks and the development of environmentally benign catalysts and remediation technologies. oiccpress.comnih.govresearchgate.netmdpi.comnih.govresearchgate.net While this compound is a natural product and thus derived from a renewable source, there are no published studies on its application in green chemistry, such as in sustainable catalysis or environmental remediation.
Advanced Methodologies for Annojahnin Research
Advanced Spectroscopic and Spectrometric Approaches for Studying Annojahnin's Interactions and Transformations
Spectroscopic and spectrometric techniques are fundamental in providing detailed molecular information about this compound. These methods allow researchers to probe its structure, identify functional groups, and analyze how it changes or interacts with other molecules.
High-Resolution Mass Spectrometry for this compound Metabolite Profiling (preclinical)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for identifying and profiling metabolites of this compound in preclinical studies. HRMS provides highly accurate mass measurements, which are essential for determining the elemental composition of the parent compound and its metabolites. nih.govdrugdiscoverytrends.comtechnologynetworks.com This is particularly important in complex biological matrices where numerous endogenous compounds are present. nih.gov
In preclinical metabolite profiling, HRMS, often coupled with liquid chromatography (LC-HRMS), allows for the sensitive and accurate detection of this compound and its biotransformation products in biological samples such as plasma, urine, bile, feces, and tissues. drugdiscoverytrends.combioanalysis-zone.com The high resolving power of HRMS helps to differentiate metabolites with very similar masses, enhancing confidence in identification. technologynetworks.com
While specific detailed research findings on this compound metabolite profiling using HRMS were not extensively detailed in the search results, the application of LC-HRMS in preclinical metabolite profiling of other compounds, including oligonucleotides and alkylamine drugs, highlights its utility in this area. nih.govdrugdiscoverytrends.combioanalysis-zone.com This suggests that LC-HRMS would be the method of choice for identifying and characterizing this compound metabolites, providing insights into its metabolic pathways and clearance in biological systems. drugdiscoverytrends.com
Nuclear Magnetic Resonance (NMR) for Conformational and Interaction Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed structure and relative configuration of this compound. nih.govucv.ve It provides information about the arrangement of atoms and their connectivity, as well as insights into the molecule's three-dimensional structure and flexibility. nih.govdiva-portal.orgunibas.it
For this compound, 1H and 13C NMR, along with 2D NMR techniques such as COSY and HMBC, were crucial in elucidating its structure, including the location of the keto group and the double bond. nih.govucv.ve Analysis of coupling constants and chemical shifts from NMR spectra can also provide information about the preferred conformations of a molecule in solution. nih.govdiva-portal.orgauremn.org.br This is particularly relevant for understanding how this compound might interact with biological targets, as its conformation can influence binding affinity. diva-portal.org
While the provided search results primarily focused on the structural elucidation of this compound using NMR, the application of NMR in conformational and interaction analysis of other molecules is well-established. nih.govdiva-portal.orgunibas.itauremn.org.brethz.ch For instance, NMR can be used to study the binding of small molecules to proteins by observing changes in the protein's NMR signals upon ligand binding. diva-portal.org This suggests that NMR could be applied to investigate how this compound interacts with its biological targets, providing details about the binding site and the conformational changes that occur upon binding.
Vibrational Spectroscopy (Raman, IR) for Cellular and Tissue Analysis of this compound Effects
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, offer label-free methods to study the molecular composition of biological samples, including cells and tissues. mdpi.commdpi.comnih.govnih.gov These techniques provide "spectral fingerprints" that correspond to the vibrational modes of molecules, allowing for the identification and relative quantification of different biomolecules like lipids, proteins, and nucleic acids. mdpi.commdpi.comnih.gov
For this compound, IR spectroscopy was used in its initial characterization to confirm the presence of a carbonyl group. ucv.vescielo.br Beyond structural confirmation of the isolated compound, IR and Raman microscopy can be applied to analyze the effects of this compound at the cellular and tissue level. By examining changes in the vibrational spectra of cells or tissues exposed to this compound, researchers can gain insights into the biochemical alterations induced by the compound. mdpi.commdpi.comnih.govnih.gov This could include changes in lipid profiles, protein structure, or nucleic acid content, providing information about the cellular pathways affected by this compound. mdpi.commdpi.com
While specific studies on this compound's effects on cells or tissues using Raman or IR spectroscopy were not found, these techniques have been successfully applied to study the effects of other agents, such as ionizing radiation, on biological systems. mdpi.commdpi.comnih.gov The ability of vibrational spectroscopy to provide spatially resolved biochemical information makes it suitable for analyzing heterogeneous biological samples and understanding the distribution and impact of this compound within cells and tissues. mdpi.comnih.gov
Advanced Chromatographic and Separation Techniques for this compound Research
Chromatographic techniques are essential for the isolation, purification, and analysis of this compound from complex mixtures, such as plant extracts. They also play a vital role in assessing the purity of isolated this compound and quantifying its presence in various samples.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, purification, and quantitative analysis of natural products like this compound. psu.edudntb.gov.uanih.govmdpi.com HPLC allows for the separation of compounds based on their differential interactions with a stationary phase as they are carried by a mobile phase.
For this compound, HPLC is crucial for obtaining highly pure samples from crude plant extracts, often following initial separation steps like column chromatography. ucv.ve Preparative HPLC can be used to isolate larger quantities of this compound for further studies. psu.edunih.gov Analytical HPLC is employed to assess the purity of isolated this compound, ensuring that samples are free from contaminants that could interfere with biological assays or structural characterization. chromatographyonline.comsepscience.com UV detectors are commonly used in HPLC for compounds with chromophores, and peak purity can be assessed by examining the spectral consistency across an eluting peak. chromatographyonline.comsepscience.comresearchgate.net However, for compounds lacking strong UV absorbance or for more definitive purity assessment, coupling HPLC with mass spectrometry (LC-MS) is advantageous. sepscience.com
Quantitative analysis of this compound in various matrices, such as plant extracts or biological samples, can also be performed using HPLC with appropriate detection methods and calibration standards. dntb.gov.uamdpi.com
Challenges, Future Directions, and Translational Prospects in Annojahnin Research
Unresolved Questions and Methodological Hurdles in Annojahnin Study
Research into natural products like this compound often faces inherent complexities. One significant challenge lies in the isolation and purification of this compound from its natural source, Annona jahnii, as it is one among many phytochemicals present. The yield of specific acetogenins (B1209576) from plant sources can be low, posing a methodological hurdle for obtaining sufficient quantities for comprehensive study. Furthermore, the structural complexity of Annonaceous acetogenins, including this compound, requires sophisticated analytical techniques for complete characterization and confirmation of their structures. While mass spectrometry-based techniques are crucial for metabolite profiling and characterization, detecting and characterizing low-abundant metabolites remains an unresolved problem. The stability of this compound during extraction, purification, and storage also needs careful consideration to ensure the integrity of research findings.
Emerging Technologies and Paradigms for this compound Research
Advancements in various scientific fields offer new avenues for this compound research.
Integration of Artificial Intelligence and Big Data in this compound Research
While not specifically documented for this compound, the integration of Artificial Intelligence (AI) and Big Data is transforming natural product research. AI algorithms can be employed to analyze complex metabolomic datasets obtained from Annona jahnii or other potential sources of this compound, aiding in the identification, annotation, and comparison of chemical profiles. Big Data approaches can help correlate chemical structures with biological activities, potentially predicting new bioactivities of this compound or identifying structural modifications that could enhance desired effects. These technologies can accelerate the discovery process and provide deeper insights into the biosynthesis and potential applications of this compound.
Development of Novel Chemical Tools for this compound Manipulation
Specific novel chemical tools for the manipulation of this compound are not detailed in the search results. However, the broader field of chemical biology is continuously developing new tools for modifying, tracking, and studying natural products in biological systems. Techniques for targeted synthesis or semi-synthesis could potentially be developed to create analogs of this compound with altered properties or enhanced potency. Furthermore, chemical probes could be designed to investigate the specific molecular targets and mechanisms of action of this compound, which are not fully elucidated.
Potential for this compound-Derived Innovation in Preclinical Therapeutic and Biotechnological Arenas
This compound, as a cytotoxic Annonaceous acetogenin (B2873293) scribd.comctdbase.org, holds potential for innovation in preclinical therapeutic and biotechnological arenas. Annonaceous acetogenins are known for their potent inhibitory effects on mitochondrial complex I, which contributes to their significant antiproliferative activity against various cancer cell lines, including those resistant to multiple drugs. This mechanism of action suggests that this compound or its derivatives could be explored as potential lead compounds for the development of novel antineoplastic agents.
Q & A
Basic: How to formulate a focused research question for Annojahnin studies?
Methodological Answer:
- Identify Knowledge Gaps : Conduct a systematic literature review to pinpoint unresolved issues in this compound’s synthesis, bioactivity, or mechanisms. Prioritize questions addressing reproducibility challenges or conflicting pharmacological data .
- Operationalize Variables : Define independent (e.g., reaction temperature) and dependent variables (e.g., yield, purity) explicitly. For example:
"How does solvent polarity (independent) affect the stereochemical purity (dependent) of this compound during crystallization?" . - Avoid Ambiguity : Use precise terminology (e.g., "quantify" instead of "study") and ensure the question is neither too broad nor answerable with yes/no .
Basic: What experimental design principles ensure reproducibility in this compound synthesis?
Methodological Answer:
- Detailed Protocols : Document reaction conditions (e.g., temperature ±0.5°C, solvent batch numbers) and equipment calibration data .
- Controls and Replicates : Include negative controls (e.g., catalyst-free reactions) and triplicate runs to assess variability .
- Supplementary Data : Report raw NMR spectra, HPLC chromatograms, and crystallography files in standardized formats (e.g., .CIF for crystal structures) .
Advanced: What strategies resolve contradictory data in this compound pharmacological studies?
Methodological Answer:
-
Systematic Error Analysis : Compare methodologies across studies. For example, discrepancies in IC50 values may arise from:
Variable Potential Impact Cell line differences Varied receptor expression levels Assay duration Time-dependent cytotoxicity -
Principal Contradiction Framework : Identify the dominant factor influencing outcomes (e.g., impurity profiles vs. assay sensitivity) and prioritize resolving it .
-
Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to quantify heterogeneity .
Advanced: How to optimize reaction parameters for this compound derivatization?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading):
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Advanced: What methodologies validate this compound's proposed mechanisms of action?
Methodological Answer:
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways affected by this compound. Validate targets via CRISPR knockouts .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinities (KD) and stoichiometry with putative receptors .
- In Silico Docking : Compare computational docking scores (AutoDock Vina) with experimental IC50 values to refine binding hypotheses .
Basic: How to design surveys assessing this compound's biochemical interactions without bias?
Methodological Answer:
- Question Wording : Avoid leading terms (e.g., "Does this compound improve binding?" → "Describe the binding effect"). Pre-test questions with a pilot cohort to detect ambiguity .
- Stratified Sampling : Ensure participant diversity (e.g., cell types, assay platforms) to reduce selection bias .
- Blind Analysis : Use double-blinded data interpretation, where researchers are unaware of sample identities during analysis .
Advanced: How to integrate contradictory spectral data in this compound structural elucidation?
Methodological Answer:
- Multi-Technique Validation : Cross-validate NMR, X-ray, and HRMS
- Uncertainty Quantification : Report confidence intervals for spectral assignments (e.g., 95% CI for chemical shifts) .
Basic: What ethical guidelines apply to in vivo studies of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
